![molecular formula C22H23N5O3 B2544364 [4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone CAS No. 477890-24-7](/img/structure/B2544364.png)
[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone, also known as piribedil, exhibits significant biological activities that have been studied extensively in the context of pharmacology, particularly concerning its effects on the central nervous system and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure, which includes a piperazine ring and an imidazole moiety. The presence of the 1,3-benzodioxole group is particularly noteworthy as it contributes to the compound's unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C16H18N4O2 |
Molecular Weight | 302.34 g/mol |
CAS Number | 2242-63-9 |
Solubility | Soluble in ethanol |
Piribedil primarily acts as a dopamine agonist , which makes it particularly effective in treating Parkinson's disease. It stimulates dopamine receptors, thereby alleviating symptoms such as tremors and rigidity associated with the disease. The compound has been shown to have a preferential affinity for D2 and D3 dopamine receptors, which are crucial in regulating motor control and mood.
Parkinson's Disease Treatment
Research has demonstrated that piribedil is effective in managing Parkinson's disease symptoms. A study by Rondot et al. (1992) highlighted its ability to improve motor function in patients, particularly those experiencing tremors. The compound's efficacy in this domain is attributed to its action on dopamine receptors, which compensates for the loss of dopaminergic neurons in Parkinson's patients.
Neuroprotective Effects
In addition to its dopaminergic activity, piribedil exhibits neuroprotective properties. It has been found to reduce oxidative stress and prevent neuronal apoptosis in various experimental models. These effects are critical for developing therapies aimed at slowing the progression of neurodegenerative diseases.
Case Studies
- Clinical Trials : A double-blind placebo-controlled trial involving 150 patients with early-stage Parkinson's disease demonstrated that those treated with piribedil showed significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to the placebo group.
- Neuroprotection : In an animal model of Parkinson's disease, piribedil administration resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and increased levels of superoxide dismutase (an antioxidant enzyme), indicating its potential role as a neuroprotective agent.
Comparative Analysis with Other Compounds
The table below compares piribedil with other common treatments for Parkinson's disease:
Compound | Mechanism | Efficacy | Side Effects |
---|---|---|---|
Piribedil | Dopamine agonist | Moderate | Nausea, dizziness |
Levodopa | Dopamine precursor | High | Dyskinesia, nausea |
Ropinirole | Dopamine agonist | Moderate | Drowsiness, hypotension |
Applications De Recherche Scientifique
Biological Activities
This compound exhibits a range of biological activities that can be leveraged in pharmaceutical development:
-
Anticancer Activity :
- Research has indicated that related compounds with similar structural motifs show significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine and imidazole have been evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Case Study 1: Anticancer Screening
A study synthesized various substituted imidazole derivatives and tested their cytotoxicity against breast cancer cell lines (e.g., MCF-7). Among these derivatives, compounds structurally related to the target compound showed IC50 values indicating effective inhibition of cell proliferation, thus validating the potential of this class of compounds in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In another study, compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results demonstrated promising antibacterial activity, suggesting that further exploration of this compound could lead to new antibiotic therapies .
Comparative Analysis Table
Property/Application | Related Compounds | Activity/Effect |
---|---|---|
Anticancer | Piperazine derivatives | Cytotoxicity against multiple cell lines |
Antimicrobial | Benzodioxole analogs | Effective against Gram-positive bacteria |
Neuropharmacological | Piperazine-based drugs | Potential antidepressant effects |
Analyse Des Réactions Chimiques
Core Structural Analysis
The compound comprises three key functional units:
-
1,3-benzodioxol-5-ylmethyl-piperazine : A piperazine ring substituted with a methylenedioxyphenyl group.
-
1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl : An imidazole ring linked to a 6-methyl-2-pyridinyl group.
-
Methanone bridge : Connects the piperazine and imidazole moieties via a carbonyl group.
2.3. Methanone Bridge Formation
The methanone linkage could arise from:
-
Acylation of Piperazine : Reaction of the piperazine amine with an imidazolyl acid chloride to form an amide, followed by oxidation to a ketone .
-
Direct Coupling : Use of carbonyl chlorides (e.g., phosgene) to connect the piperazine and imidazole moieties .
Reaction Mechanism Comparison
Key Reaction Conditions
-
Imidazole Formation : Typically requires mild acidic conditions (e.g., HCl) and heat (80–100°C) .
-
Piperazine Alkylation : Conducted in polar aprotic solvents (e.g., DMF) with alkyl halides and bases (e.g., K2CO3) .
-
Methanone Synthesis : Acid chlorides (e.g., SOCl2) or coupling agents (e.g., EDC) in dichloromethane or THF .
Potential Challenges and Variations
-
Steric Hindrance : The bulky benzodioxol group may hinder efficient alkylation of piperazine .
-
Regioselectivity : Control of pyridinyl substitution on the imidazole ring requires careful reagent selection .
-
Oxidation Sensitivity : The methanone bridge may require protecting groups during multi-step synthesis .
Supporting Research Findings
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-16-3-2-4-21(24-16)27-13-18(23-14-27)22(28)26-9-7-25(8-10-26)12-17-5-6-19-20(11-17)30-15-29-19/h2-6,11,13-14H,7-10,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQUHVJGNOXTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.